N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}acetamide
Description
This compound features a benzodioxole moiety linked via a methyl group to a sulfanyl acetamide chain, which is further connected to a triazolo[3,4-b][1,3]thiazole core substituted with a 4-chlorophenyl group.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O3S2/c21-14-4-2-13(3-5-14)15-9-29-19-23-24-20(25(15)19)30-10-18(26)22-8-12-1-6-16-17(7-12)28-11-27-16/h1-7,9H,8,10-11H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRYONUPMBGCMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C4N3C(=CS4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxole derivative, followed by the introduction of the chlorophenyl group through a coupling reaction. The triazolothiazole moiety is then synthesized and attached to the intermediate compound. The final step involves the formation of the acetamide linkage under controlled conditions, often using reagents like acetic anhydride and a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield and purity are crucial, and techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms in the chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring yields quinones, while reduction of nitro groups results in amines .
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer properties due to its ability to interfere with cell proliferation.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, resulting in effects such as apoptosis in cancer cells .
Comparison with Similar Compounds
Triazolo-Thiazole vs. Triazolo-Thiadiazole/Triazolo-Oxadiazole
- Triazolo-Thiazole Core (Target Compound) : The fused triazole-thiazole system (as in the target) is less common than triazolo-thiadiazole or triazolo-oxadiazole derivatives. and highlight triazolo-oxadiazoles with 4-chlorophenyl substituents, which showed moderate antimicrobial activity against plant pathogens .
- Triazolo-Thiadiazole Derivatives : Compounds like those in (e.g., 3-(α-naphthylmethylene)-6-aryl derivatives) demonstrated enhanced antifungal and herbicidal activities compared to simpler analogs, attributed to increased lipophilicity .
Substituent Effects
4-Chlorophenyl Group
- The 4-chlorophenyl group is a recurring motif in bioactive triazole derivatives. For example: : A triazole-thiazole analog with 4-chlorophenyl exhibited optimized binding to kinase targets in biochemical assays . : 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives with chlorophenyl groups showed superior anti-exudative activity (70–80% inhibition) compared to methyl or methoxy analogs .
Benzodioxole vs. Other Aromatic Moieties
- Benzodioxole Attachment : and highlight analogs where benzodioxole is either methyl-linked (as in the target) or directly attached. Methyl-linked derivatives (e.g., N-(1,3-benzodioxol-5-ylmethyl) analogs) demonstrated higher thermal stability in thermogravimetric analyses .
- Alternative Aromatic Groups : Compounds with p-tolyl () or 3,4,5-trimethoxyphenyl () substituents exhibited varied bioactivities, such as anti-inflammatory or anticancer effects, depending on substitution patterns .
Pharmacophore Comparison: Sulfanyl Acetamide Chain
The sulfanyl acetamide moiety is a critical pharmacophore in multiple bioactive compounds:
- : N-(5-R-benzylthiazol-2-yl)-2-(4-amino-5-methyl-triazol-3-ylsulfanyl)acetamides showed anticancer activity (IC₅₀: 8–12 μM) against leukemia cell lines .
- : N-(3-chloro-4-methylphenyl)-2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide displayed moderate COX-2 inhibition (45–60% at 10 μM) .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural and chemical properties:
- Molecular Formula : C21H17N5O3S2
- Molecular Weight : 451.5 g/mol
- IUPAC Name : N-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide
Research indicates that compounds with similar structures often exhibit activity against various biological targets. The benzodioxole moiety is known for its role in modulating neurotransmitter systems and has been implicated in anti-cancer activity through inhibition of specific kinases.
Target Kinases
The compound may interact with:
- c-Src : A non-receptor tyrosine kinase involved in cell signaling pathways related to cancer progression.
- Abl Kinase : Another target linked to various cancer types.
Anticancer Activity
Studies have demonstrated that related compounds exhibit significant anticancer properties. For example:
- In vitro studies : Compounds structurally similar to this compound have shown cytotoxic effects against various cancer cell lines.
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial properties. The compound's thiazole and benzodioxole components may contribute to its efficacy against bacterial strains.
Case Studies
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Study on Antitumor Effects :
- A study investigated the effects of a similar compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor size when administered at specific dosages.
- Findings : The compound inhibited tumor growth by inducing apoptosis in cancer cells.
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In Vivo Efficacy :
- In vivo studies have shown that compounds with similar structures can enhance survival rates in aggressive cancer models.
- Results : Daily oral administration led to improved outcomes compared to control groups.
Q & A
Q. How can machine learning enhance SAR studies for this compound?
- Methodological Answer : Train models using:
- Datasets : PubChem BioAssay data for triazolothiazole analogs.
- Descriptors : MOE (Molecular Operating Environment) descriptors (e.g., topological polar surface area, H-bond donors).
- Algorithms : Random Forest or Gradient Boosting to predict activity cliffs and guide synthetic prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
